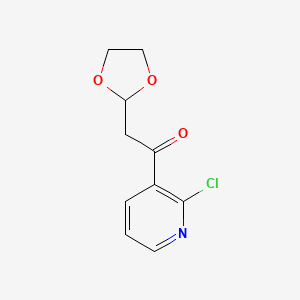

1-(2-Chloro-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone

Description

Properties

IUPAC Name |

1-(2-chloropyridin-3-yl)-2-(1,3-dioxolan-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c11-10-7(2-1-3-12-10)8(13)6-9-14-4-5-15-9/h1-3,9H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIFMNQCHQAPNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201197595 | |

| Record name | Ethanone, 1-(2-chloro-3-pyridinyl)-2-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201197595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263365-62-3 | |

| Record name | Ethanone, 1-(2-chloro-3-pyridinyl)-2-(1,3-dioxolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2-chloro-3-pyridinyl)-2-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201197595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acetalization of 1-(2-Chloropyridin-3-yl)ethanone

The most direct approach involves the protection of the ketone group in 1-(2-chloropyridin-3-yl)ethanone by forming a 1,3-dioxolane ring through reaction with a suitable diol, typically ethylene glycol, under acidic conditions.

-

- Reflux in an inert organic solvent such as toluene or benzene.

- Presence of a strong acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid).

- Removal of water by azeotropic distillation to drive the equilibrium towards acetal formation.

- Temperature range: 80–180 °C depending on solvent and catalyst choice.

-

- The ketone carbonyl reacts with ethylene glycol to form a cyclic acetal (1,3-dioxolane).

- Acid catalysis facilitates protonation of the carbonyl oxygen and subsequent nucleophilic attack by the diol.

Reference: Patent EP0050298A2 describes similar acetalization reactions of ketones with 1,3-dioxolane formation under acid catalysis and azeotropic water removal using inert solvents such as toluene or benzene.

Use of 1-(2-Chloropyridin-3-yl)ethanone as Starting Material

The starting ketone, 1-(2-chloropyridin-3-yl)ethanone, is commercially available or can be synthesized by chlorination and acetylation of pyridine derivatives.

A reported synthesis involves stirring sodium methoxide with 1-(2-chloropyridin-3-yl)ethanone in anhydrous methanol under nitrogen atmosphere for 4 hours to obtain the ketone intermediate in 53% yield.

This intermediate is then subjected to acetalization as above to generate the desired 1-(2-chloro-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone.

Detailed Experimental Procedure from Literature

Alternative Synthetic Considerations

Bases and Solvents: The acetalization and related reactions can be carried out in polar aprotic solvents such as N,N-dimethylformamide, N-methylpyrrolidone, or dimethyl sulfoxide with bases like sodium carbonate or organic amines to facilitate certain steps.

Phase Transfer Catalysis: Some processes employ phase transfer catalysts (e.g., tetraalkylammonium salts) to enhance reaction rates and yields in biphasic systems.

Protection Strategies: To avoid side reactions such as N-alkylation, protecting groups on amino or piperazinyl substituents are sometimes used during synthesis.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 1-(2-chloropyridin-3-yl)ethanone |

| Key Reaction | Acetalization with ethylene glycol |

| Catalyst | Strong acid (e.g., p-toluenesulfonic acid, sulfuric acid) |

| Solvent | Toluene, benzene, or other inert solvents |

| Temperature Range | 80–180 °C |

| Reaction Time | Several hours (typically 4 h or more) |

| Atmosphere | Inert (nitrogen or argon) |

| Yield | Intermediate ketone ~53% (methanolysis step); acetalization yields typically high |

| Workup | Azeotropic removal of water, extraction, drying over sodium sulfate |

| Analytical Characterization | 1H-NMR, MS (ESI+), HPLC |

Research Findings and Notes

The ketone intermediate 1-(2-chloropyridin-3-yl)ethanone can be efficiently prepared under mild basic conditions in methanol with sodium methoxide, yielding a clean product suitable for further transformation.

The acetalization step forming the 1,3-dioxolane ring is well-established and benefits from removal of water to shift equilibrium, use of strong acid catalysts, and inert solvents to avoid side reactions.

Phase transfer catalysis and choice of base can be optimized depending on scale and desired purity.

Protecting groups may be necessary if the molecule contains reactive amino functionalities to prevent undesired N-alkylation.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 1-(2-Chloro-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone exhibit antimicrobial properties. The presence of the chloro-pyridine moiety is known to enhance the biological activity against various bacterial strains, making it a candidate for further exploration in antibiotic development.

Anticancer Potential

Studies have shown that derivatives of pyridine compounds can possess anticancer activities. The dioxolane ring may play a role in modulating biological pathways associated with cancer cell proliferation and apoptosis. Preliminary data suggest that this compound could inhibit tumor growth in specific cancer cell lines, warranting further investigation into its mechanisms of action.

Drug Development

The unique structure of this compound allows it to serve as a scaffold for synthesizing novel pharmaceuticals. Its ability to interact with biological targets makes it a valuable lead compound for developing new drugs, particularly in treating infections and cancer.

Synthesis of Derivatives

This compound can be used as a precursor for synthesizing various derivatives through chemical modifications. These derivatives may exhibit enhanced pharmacological properties or reduced toxicity profiles, making them suitable candidates for further development.

Polymer Chemistry

The dioxolane structure can be utilized in polymer synthesis, particularly in producing biodegradable polymers. Incorporating this compound into polymer matrices may enhance their mechanical properties and biodegradability, contributing to environmentally friendly materials.

Coatings and Adhesives

Due to its chemical stability and potential reactivity, this compound may find applications in formulating advanced coatings and adhesives. Its incorporation could improve adhesion properties and resistance to environmental factors.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 1-(2-Chloro-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Key Structural Features :

- 2-Chloropyridine ring : Provides electronic effects (electron-withdrawing) that influence reactivity and intermolecular interactions.

- 1,3-Dioxolan-2-yl group : A cyclic acetal that protects the ketone and modulates solubility.

- Ethanone backbone: A common motif in pharmaceuticals and agrochemicals for functional group derivatization.

Structural Analogues with Chloropyridine and Ethanone Moieties

The following compounds share core structural elements with the target molecule:

Key Observations :

- Functional Groups : Replacement of dioxolane with trifluoromethyl (CF₃) or ethoxy groups modifies lipophilicity and reactivity.

Yield Comparison :

- Compound 7b (1-{3-Chloro-4-[2-(1,3-dioxolan-2-yl)ethoxy]phenyl}-ethanone) is synthesized in 100% yield, indicating high efficiency .

- The target compound’s discontinued status suggests possible challenges in scalability or purification.

Solubility and Stability

Biological Activity

1-(2-Chloro-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone is a compound that features a chloro-pyridine ring and a dioxolane moiety. This unique structure has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, mechanisms of action, and biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of approximately 227.64 g/mol. The synthesis typically involves several key steps:

- Formation of the Pyridine Ring : Utilization of the Chichibabin pyridine synthesis method.

- Chlorination : Chlorination at the 2-position using agents like thionyl chloride.

- Dioxolane Formation : Reaction with ethylene glycol under acidic conditions.

The compound serves as an intermediate in synthesizing more complex pharmaceuticals and agrochemicals .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within microbial cells. Notably, its antimicrobial properties may stem from:

- Inhibition of Bacterial Enzymes : Disruption of essential enzymatic pathways.

- Cell Membrane Integrity Disruption : Compromising the structural integrity of microbial membranes.

These mechanisms are crucial for understanding its potential applications in treating infections .

Antimicrobial Properties

Research indicates that compounds containing dioxolane structures exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to this compound have shown effectiveness against various pathogens:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 625–1250 µg/mL |

| Candida albicans | Antifungal | Significant activity |

| Pseudomonas aeruginosa | Antibacterial | Perfect activity noted |

In a study focused on related dioxolane derivatives, several compounds exhibited excellent antifungal activity against Candida albicans and significant antibacterial effects against Staphylococcus epidermidis and Pseudomonas aeruginosa .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound suggest potential efficacy against various cancer cell lines. While specific IC50 values for this compound are not widely reported, related studies show that dioxolane derivatives can possess notable antiproliferative effects against breast, colon, and lung cancer cell lines .

Case Studies

A series of studies have been conducted to evaluate the biological activities of dioxolane derivatives:

- Study on Antifungal Activity : A range of synthesized dioxolanes demonstrated strong antifungal properties against Candida albicans, with all but one compound showing significant inhibition .

- Antibacterial Screening : Various dioxolane derivatives were tested against Staphylococcus aureus and Pseudomonas aeruginosa, revealing MIC values that indicate promising antibacterial potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(2-Chloro-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone, and what reaction conditions optimize yield?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, potassium carbonate in DMF can mediate alkylation of a 2-chloropyridine precursor with 2-(2-bromoethyl)-1,3-dioxolane at 80°C, yielding the target compound in ~85–100% efficiency . Solvent choice (e.g., DMF for polar aprotic conditions) and temperature control are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity.

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the dioxolane protons (δ 4.0–4.5 ppm, multiplet) and the pyridinyl aromatic protons (δ 7.5–8.5 ppm). The ethanone carbonyl carbon appears at ~190–200 ppm in ¹³C NMR .

- IR Spectroscopy : Stretching vibrations for the ketone (C=O, ~1700 cm⁻¹) and dioxolane (C-O-C, ~1100 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous drainage due to potential environmental toxicity .

- Storage : Keep in a sealed container at room temperature, away from oxidizing agents .

Advanced Research Questions

Q. How can X-ray crystallography determine the crystal structure of this compound, and which software tools are recommended for data refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Data collection requires a Bruker SMART APEX diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement using SHELXL (for small molecules) or SHELXS/SHELXD (for phase solving) ensures accurate atomic positioning and thermal parameter modeling. Hydrogen bonding and π-stacking interactions can be analyzed via Mercury or Olex2 visualization tools .

Q. What strategies are effective for deprotecting the 1,3-dioxolane moiety, and how do reaction conditions influence selectivity?

- Methodological Answer : Acidic hydrolysis (e.g., 1.5 N HCl in acetone, 16 hours) cleaves the dioxolane group to yield a diol or ketone intermediate. Selectivity depends on acid strength and reaction time—mild conditions (dilute HCl) minimize side reactions, while prolonged exposure may degrade the pyridine ring . Alternative methods include BF₃·Et₂O catalysis for regioselective deprotection .

Q. How does the electronic environment of the 2-chloropyridine ring influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing chlorine atom at the pyridine C2 position activates the C3 carbon for nucleophilic attack. Computational studies (DFT) show enhanced electrophilicity at C3 due to resonance and inductive effects. Experimental validation via SNAr reactions with amines or thiols demonstrates higher reactivity compared to non-chlorinated analogs .

Q. What analytical challenges arise in distinguishing regioisomers or tautomeric forms, and how can they be resolved?

- Methodological Answer : Regioisomers (e.g., 3-chloro vs. 4-chloro pyridine derivatives) can be differentiated via NOESY NMR to confirm spatial proximity of substituents. Tautomeric equilibria (e.g., keto-enol) are detectable using variable-temperature NMR or IR spectroscopy. X-ray crystallography provides definitive structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.